1-ethylaziridine;oxirane
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Overview
Description
1-ethylaziridine;oxirane is a compound that combines two distinct functional groups: aziridine and oxiraneBoth of these rings are highly strained, making them reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethylaziridine can be synthesized through the reaction of ethylamine with ethylene oxide under basic conditions. The reaction typically involves the nucleophilic attack of the amine on the oxirane ring, leading to the formation of the aziridine ring .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures.
Chemical Reactions Analysis
Types of Reactions
1-ethylaziridine;oxirane undergoes various types of reactions, including:
Ring-opening reactions: Both the aziridine and oxirane rings can undergo nucleophilic ring-opening reactions due to their ring strain.
Polymerization: Aziridine can polymerize via cationic ring-opening polymerization to form polyamines, while oxirane can polymerize to form poly(ethylene oxide).
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are often used to facilitate these reactions.
Major Products
Polyamines: From aziridine polymerization.
Poly(ethylene oxide): From oxirane polymerization.
Scientific Research Applications
1-ethylaziridine;oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various polymers and complex molecules.
Biology: Aziridine derivatives have shown potential as anticancer and antimicrobial agents.
Medicine: Used in the development of drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-ethylaziridine;oxirane involves the ring-opening of the aziridine and oxirane rings. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets. In biological systems, aziridine derivatives can alkylate DNA, leading to anticancer effects . The oxirane ring can also undergo similar reactions, contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A nitrogen-containing three-membered ring with similar ring strain energy.
Azetidine: A four-membered nitrogen-containing ring with less ring strain compared to aziridine.
Uniqueness
1-ethylaziridine;oxirane is unique due to the presence of both aziridine and oxirane rings in a single molecule. This dual functionality provides a combination of reactivity and versatility that is not found in compounds containing only one of these rings .
Properties
CAS No. |
31779-20-1 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-ethylaziridine;oxirane |
InChI |
InChI=1S/C4H9N.C2H4O/c1-2-5-3-4-5;1-2-3-1/h2-4H2,1H3;1-2H2 |
InChI Key |
VWOXNKBTWXCIPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC1.C1CO1 |
Origin of Product |
United States |
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